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Compound of Interest

Compound Name: 4-Phenylpyridin-3-ol

Cat. No.: B009683

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 4-Phenylpyridin-3-ol. Due to the limited availability of direct
experimental spectra in publicly accessible databases, this guide presents predicted
spectroscopic data based on the analysis of structurally similar compounds and established
principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and
mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also
provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Phenylpyridin-3-ol.
These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted *H NMR Spectroscopic Data for 4-
Phenylpyridin-3-ol

Predicted in DMSO-ds at 400 MHz
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~9.5-10.5 brs 1H O-H
~8.2-84 d 1H H-2 (Pyridine)
~7.9-8.1 d 1H H-6 (Pyridine)
~7.3-7.6 m 5H Phenyl-H
~7.1-7.3 dd 1H H-5 (Pyridine)

Table 2: Predicted **C NMR Spectroscopic Data for 4-
Phenylpyridin-3-ol

Predicted in DMSO-des at 100 MHz

Chemical Shift (8) ppm Assignment

~155 - 158 C-3 (C-OH, Pyridine)
~145 - 148 C-2 (Pyridine)

~142 - 145 C-6 (Pyridine)

~138 - 141 C-4 (Pyridine)
~135-138 Quaternary Phenyl-C
~128 - 130 Phenyl-C

~127 - 129 Phenyl-C

~126 - 128 Phenyl-C

~120 - 123 C-5 (Pyridine)

Table 3: Predicted Major Infrared (IR) Absorption Bands
for 4-Phenylpyridin-3-ol
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Wavenumber (cm~?) Intensity Assignment

~3400 - 3200 Broad O-H Stretch (phenolic)

~3100 - 3000 Medium Aromatic C-H Stretch

~1620 - 1580 Strong C=C & C=N Stretch (pyridine)
~1500 - 1400 Medium Aromatic C=C Stretch (phenyl)
~1300 - 1200 Strong C-0O Stretch (phenolic)

~850 - 750 Strong Aromatic C-H Bend

Table 4: Predicted Mass Spectrometry (MS) Data for 4-
Phenylpyridin-3-ol

Predicted for Electron lonization (EI)

m/z Ratio Relative Intensity (%) Assignment

171 ~100 [M]* (Molecular lon)

170 ~80 [M-H]*

142 ~40 [M-CHOJ*

115 ~30 [M-C2H20]* or loss of HCN

from pyridinium ion

77 ~20 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for 4-Phenylpyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 4-Phenylpyridin-3-
ol.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:

e Dissolve 5-10 mg of purified 4-Phenylpyridin-3-ol in approximately 0.6 mL of a suitable
deuterated solvent (e.g., DMSO-ds or CDCIs).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
o Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse sequence (e.g., zg30).

Spectral Width: 12-16 ppm (centered around 6 ppm).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 200-240 ppm (centered around 120 ppm).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-8192 (or more, depending on sample concentration).

Temperature: 298 K.
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Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).
o Phase correct the resulting spectrum.

o Calibrate the chemical shift scale relative to the residual solvent peak or the internal
standard.

 Integrate the signals in the H NMR spectrum.

e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Phenylpyridin-3-ol.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated
total reflectance (ATR) accessory.

Sample Preparation (ATR Method):

e Ensure the ATR crystal is clean by taking a background spectrum.

e Place a small amount of the solid 4-Phenylpyridin-3-ol sample directly onto the ATR crystal.
o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Record a background spectrum of the clean, empty ATR crystal.

e Acquire the sample spectrum over the range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:
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e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

« ldentify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Phenylpyridin-3-
ol.

Instrumentation: A mass spectrometer with an Electron lonization (El) source and a quadrupole
or time-of-flight (TOF) mass analyzer.

Sample Introduction: Direct insertion probe (for solid samples) or gas chromatography (GC)
inlet if the compound is sufficiently volatile and thermally stable.

Acquisition Parameters (EI-MS):

lonization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 50-300.

Scan Speed: 1-2 scans/second.
Data Processing:
o |dentify the molecular ion peak ([M]*).

e Analyze the fragmentation pattern by identifying the major fragment ions and proposing
plausible fragmentation pathways.

o Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for
the elemental composition C11HaNO.

Visualizations
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The following diagrams illustrate the general workflow for the spectroscopic analysis of a

synthesized compound like 4-Phenylpyridin-3-ol.

Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-

Phenylpyridin-3-ol.
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Caption: Integration of multiple spectroscopic techniques for structural elucidation.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylpyridin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009683#spectroscopic-data-of-4-phenylpyridin-3-ol-

nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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